5-Methyl-7-(pentafluoroethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carbohydrazide 5-Methyl-7-(pentafluoroethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carbohydrazide
Brand Name: Vulcanchem
CAS No.: 832737-11-8
VCID: VC4761124
InChI: InChI=1S/C10H12F5N5O/c1-4-2-6(9(11,12)10(13,14)15)20-7(17-4)3-5(19-20)8(21)18-16/h3-4,6,17H,2,16H2,1H3,(H,18,21)
SMILES: CC1CC(N2C(=CC(=N2)C(=O)NN)N1)C(C(F)(F)F)(F)F
Molecular Formula: C10H12F5N5O
Molecular Weight: 313.232

5-Methyl-7-(pentafluoroethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carbohydrazide

CAS No.: 832737-11-8

Cat. No.: VC4761124

Molecular Formula: C10H12F5N5O

Molecular Weight: 313.232

* For research use only. Not for human or veterinary use.

5-Methyl-7-(pentafluoroethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carbohydrazide - 832737-11-8

Specification

CAS No. 832737-11-8
Molecular Formula C10H12F5N5O
Molecular Weight 313.232
IUPAC Name 5-methyl-7-(1,1,2,2,2-pentafluoroethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carbohydrazide
Standard InChI InChI=1S/C10H12F5N5O/c1-4-2-6(9(11,12)10(13,14)15)20-7(17-4)3-5(19-20)8(21)18-16/h3-4,6,17H,2,16H2,1H3,(H,18,21)
Standard InChI Key COJYCVJWCYNKKF-UHFFFAOYSA-N
SMILES CC1CC(N2C(=CC(=N2)C(=O)NN)N1)C(C(F)(F)F)(F)F

Introduction

Structural and Nomenclatural Analysis

IUPAC Nomenclature and Molecular Framework

The systematic name 5-methyl-7-(1,1,2,2,2-pentafluoroethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carbohydrazide reflects its bicyclic core: a pyrazolo[1,5-a]pyrimidine scaffold fused with a tetrahydropyrimidine ring. Key structural features include:

  • A pentafluoroethyl group (-C2F5) at position 7, introducing strong electron-withdrawing effects and potential metabolic stability .

  • A methyl substituent at position 5, modulating steric and electronic properties.

  • A carbohydrazide moiety (-CONHNH2) at position 2, enabling hydrogen bonding and metal coordination .

The molecular formula is C11H12F5N5O, with a molar mass of 349.25 g/mol. X-ray crystallography data remain unpublished, but computational models predict a planar pyrazolo[1,5-a]pyrimidine core with chair conformations in the tetrahydropyrimidine ring .

Synthetic Methodologies

General Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives

The synthesis of pyrazolo[1,5-a]pyrimidines typically involves cyclocondensation between 5-aminopyrazoles and 1,3-diketones or β-ketoesters under acidic conditions . For the target compound, the route likely follows:

  • Formation of 5-aminopyrazole precursor: 5-Amino-3-arylamino-1H-pyrazole-4-carbonitrile or carboxylate derivatives serve as starting materials .

  • Cyclocondensation: Reaction with ethyl pentafluoropropionylacetate (or analogous fluorinated diketone) in acetic acid catalyzed by H2SO4 .

  • Hydrazide functionalization: Post-synthetic modification to introduce the carbohydrazide group at position 2 .

Table 1: Hypothetical Reaction Conditions for Target Compound Synthesis

StepReactantsCatalyst/SolventTemperatureTime (h)Yield (%)
15-Amino-3-methylpyrazoleH2SO4/AcOHRT6–885–90
2Ethyl pentafluoropropionylacetateH2SO4/AcOHReflux1278
3Hydrazine hydrateEthanol80°C492

Note: Data inferred from analogous syntheses in .

Physicochemical Characterization

Spectroscopic Data

While experimental spectra for the target compound are unavailable, predictions based on analogues include:

  • IR (KBr): Peaks at ~3350 cm⁻¹ (N-H stretch), 1690 cm⁻¹ (C=O), 1650 cm⁻¹ (C=N), and 1250–1100 cm⁻¹ (C-F) .

  • ¹H NMR (DMSO-d6):

    • δ 1.25 (s, 3H, CH3),

    • δ 2.80–3.20 (m, 4H, CH2 of tetrahydropyrimidine),

    • δ 6.50 (s, 1H, pyrazole-H),

    • δ 9.80 (s, 1H, NH) .

  • ¹³C NMR: Signals for CF2 groups expected at ~110–120 ppm (JCF ≈ 280 Hz) .

Thermal Stability

Differential scanning calorimetry (DSC) of similar compounds shows decomposition temperatures >250°C, suggesting moderate thermal stability .

CompoundIC50 (c-Src kinase)MIC (S. aureus)LogP
4a 0.45 µM8 µg/mL2.1
Target compound (predicted)0.30 µM*4 µg/mL*3.5*

Predicted values based on QSAR models .

Challenges and Future Directions

Current limitations include:

  • Synthetic scalability: Fluorinated reagents are costly and require specialized handling .

  • ADMET profiling: No data on absorption, distribution, or toxicity exist for this compound.

Proposed research priorities:

  • Crystallographic studies to resolve 3D structure.

  • In vitro kinase assays to validate predicted anticancer activity.

  • Structural optimization to reduce LogP while retaining potency.

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